UPCDC30245 Retains Full Potency Against ATP-Competitive p97 Inhibitor-Resistant Mutants N660K and T688A
In a direct head-to-head comparison, the allosteric inhibitors UPCDC30245 and NMS-873 retained full activity against two clinically relevant CB-5083-resistant p97 mutants (N660K and T688A). In contrast, the ATP-competitive inhibitor CB-5083 exhibited significant resistance to these mutants, with IC50 values increasing 28.5-fold and 58-fold, respectively [1][2].
| Evidence Dimension | IC50 shift on p97 ATPase activity for drug-resistant mutants |
|---|---|
| Target Compound Data | IC50 shift for N660K: <2-fold; IC50 shift for T688A: 3-fold |
| Comparator Or Baseline | CB-5083: IC50 shift for N660K: 28.5-fold; IC50 shift for T688A: 58-fold |
| Quantified Difference | UPCDC30245 maintains activity on resistant mutants, while CB-5083 activity is reduced by ~30- to 60-fold. |
| Conditions | Biochemical ATPase assay using purified p97 proteins with wild-type (WT), N660K, and T688A mutants. |
Why This Matters
This provides a critical selection criterion for researchers studying resistance mechanisms or developing therapies to overcome CB-5083-resistant cancers, as UPCDC30245 is effective where ATP-competitive inhibitors fail.
- [1] Wang F, Li S, Gan T, Stott GM, Flint A, Chou TF. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ChemMedChem. 2020;15(8):685-694. doi:10.1002/cmdc.201900722. View Source
- [2] Anderson DJ, Le Moigne R, Djakovic S, et al. Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell. 2015;28(5):653-665. doi:10.1016/j.ccell.2015.10.002. View Source
